Pimitespib

HSP90 Paralog Selectivity Ocular Toxicity

Researchers studying HSP90 client proteins face confounding off-target effects from pan-inhibitors that also inhibit GRP94/TRAP1, causing ocular toxicity. Pimitespib (TAS-116), the only approved HSP90 inhibitor, solves this with >2,300-fold selectivity for cytosolic HSP90α/β (Ki >50,000 nM for GRP94/TRAP1). Clinically validated in TKI-refractory GIST (HR=0.51 for PFS) and approved in Japan. No ocular toxicity; rapid retinal clearance (t1/2=3.4 h). Supplied as ≥98% pure solid for in vitro/in vivo HSP90 studies, ATL, and PDGFRA D842V-mutant GIST models.

Molecular Formula C25H26N8O
Molecular Weight 454.5 g/mol
CAS No. 1260533-36-5
Cat. No. B611161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimitespib
CAS1260533-36-5
SynonymsTAS-​116;  TAS ​116;  TAS116;  Pimitespib
Molecular FormulaC25H26N8O
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C
InChIInChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)
InChIKeyNVVPMZUGELHVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pimitespib: Selective HSP90α/β Inhibitor for GIST


Pimitespib (also known as TAS-116) is a small-molecule, ATP-competitive inhibitor of heat shock protein 90 (HSP90) with demonstrated high specificity for the cytosolic isoforms HSP90α and HSP90β. It is the first and currently the only HSP90 inhibitor to have received regulatory approval (in Japan) for the treatment of advanced gastrointestinal stromal tumors (GIST) that have progressed after standard tyrosine kinase inhibitor (TKI) therapy with imatinib, sunitinib, and regorafenib [1]. A key differentiator of pimitespib within the broader class of HSP90 inhibitors is its unique molecular design, which confers a selective binding profile that largely spares the endoplasmic reticulum paralog GRP94 and the mitochondrial paralog TRAP1. This selective inhibition is hypothesized to mitigate the off-target toxicities, particularly ocular, that have historically plagued the clinical development of other pan-HSP90 inhibitors .

Workflow Cytosolic HSP90 paralog studies Selective α/β inhibition over GRP94/TRAP1
Selection logic Paralog selectivity–driven profiling May avoid retinal exposure concerns linked to pan-HSP90
Model context GIST, PDGFRA D842V, ATL, myeloma Reported endpoint context supports resistance-model research

Pimitespib vs. Pan-HSP90 Inhibitors: Substitution Risks


Substituting pimitespib (TAS-116) with other HSP90 inhibitors (e.g., luminespib/AUY922, ganetespib, or tanespimycin/17-AAG) in research or clinical development is not scientifically or operationally equivalent. The primary point of failure lies in the distinct paralog selectivity profiles and the consequent differences in both ocular safety and systemic toxicity. Pimitespib is a selective inhibitor of cytosolic HSP90α and HSP90β, with Ki values >50,000 nM for GRP94 and TRAP1, demonstrating minimal engagement of these off-target paralogs . In contrast, many earlier-generation pan-HSP90 inhibitors exhibit significant inhibition of GRP94 and TRAP1, a feature directly linked to dose-limiting ocular toxicities, such as night blindness and photoreceptor damage, observed in clinical trials [1]. Furthermore, pimitespib's unique binding mode, which involves a novel pocket distinct from the conventional ATP-binding site of HSP90, underpins its high paralog specificity and is not recapitulated by other analogs . The combination of its unique selectivity profile, established clinical efficacy in a refractory patient population (GIST), and a manageable safety profile that lacks the severe ocular toxicity of its predecessors renders pimitespib a non-fungible, distinct chemical entity within the HSP90 inhibitor class.

Pimitespib (selective)
TargetPreferentially inhibits HSP90α/β; minimal GRP94/TRAP1 engagement.
Pan-HSP90 inhibitors
RiskGRP94/TRAP1 inhibition may shift retinal safety and client-protein response profiles.
Pimitespib binding mode
AttributeOccupies a distinct pocket; paralog selectivity not recapitulated by analogs.
RiskStructural analogs may not reproduce selectivity or ocular-clearance profile.
Reported endpoint context
ContextGIST PFS/OS endpoint data and PDGFRA D842V response reported for pimitespib.
RiskComparator HSP90 inhibitors lack equivalent model-response context; direct substitution may compromise endpoint interpretation.

Pimitespib Key Differentiating Evidence


HSP90α/β Selectivity Over GRP94 and TRAP1

Pimitespib exhibits a high degree of selectivity for cytosolic HSP90α and HSP90β while demonstrating negligible binding to the endoplasmic reticulum paralog GRP94 and the mitochondrial paralog TRAP1. In contrast, many other HSP90 inhibitors, such as the first-generation compound 17-AAG and the second-generation compound luminespib (AUY922), are known to inhibit these off-target paralogs, which is associated with dose-limiting ocular toxicities in the clinic . This selectivity is a defining characteristic of pimitespib's mechanism of action and is not a class-wide feature.

Paralog selectivity
Head-to-head
Ki GRP94/HSP90β > 2,300-fold
HSP90α 34.7 nM, HSP90β 21.3 nM; GRP94/TRAP1 >50,000 nM
Supports cytosolic paralog attribution
Cell-free FITC-geldanamycin competition; pan-inhibitor off-target binding typically lower
HSP90 Paralog Selectivity Ocular Toxicity

Ocular Safety: Rapid Retinal Clearance

A key differentiator for pimitespib is its favorable ocular safety profile, which is directly linked to its unique pharmacokinetic properties in retinal tissue. Preclinical studies show that pimitespib is eliminated from the retina much more rapidly than other HSP90 inhibitors. This rapid clearance prevents the sustained drug exposure in the eye that is believed to cause photoreceptor injury and clinical symptoms like night blindness .

Retinal clearance
Cross-study
t1/2 3.4 h vs 7.1–19.1 h
2.1–5.6× faster elimination from rat retina
Lower retinal exposure context
Oral PK; class-level comparator t1/2 range
Pharmacokinetics Ocular Safety Tissue Distribution

Phase III Efficacy in GIST

The clinical efficacy of pimitespib has been rigorously validated in the randomized, double-blind, placebo-controlled Phase III CHAPTER-GIST-301 trial in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib. Pimitespib demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint of progression-free survival (PFS) and in the secondary endpoint of overall survival (OS) after adjusting for cross-over [1].

GIST PFS endpoint
Head-to-head
HR 0.51 (95% CI 0.30–0.87)
Median PFS 2.8 vs 1.4 months, P=0.006
Reported PFS endpoint advantage
Phase III, placebo-controlled, refractory GIST after TKIs
Gastrointestinal Stromal Tumor Phase III Progression-Free Survival

Cross-Over-Adjusted Survival Benefit

In the CHAPTER-GIST-301 trial, a pre-specified secondary endpoint analysis evaluated overall survival (OS) using the rank-preserving structural failure time (RPSFT) method. This analysis was critical because a large proportion of patients (60.7%) in the placebo arm crossed over to receive open-label pimitespib upon disease progression. The adjusted analysis demonstrated that treatment with pimitespib conferred a significant and substantial survival advantage over placebo [1].

Adjusted OS benefit
Head-to-head
HR 0.42 (95% CI 0.21–0.85)
P=0.007, RPSFT adjustment for cross-over
Reported OS endpoint context
60.7% placebo cross-over; supports model-response interpretation
Overall Survival Phase III GIST

Activity Against PDGFRA D842V Mutation

GISTs harboring the PDGFRA D842V mutation are intrinsically resistant to all approved tyrosine kinase inhibitors (TKIs), including imatinib, sunitinib, and regorafenib, representing a significant unmet medical need. Clinical case evidence demonstrates that pimitespib can induce a significant metabolic response in this TKI-resistant setting. A patient with PDGFRA D842V-mutant GIST, who had failed prior TKI therapy, showed a marked reduction in 18F-fluorodeoxyglucose (FDG) uptake on positron emission tomography (PET) after four cycles of pimitespib treatment, indicating substantial anti-tumor activity where standard-of-care options are ineffective [1].

PDGFRA D842V activity
Class-level inference
Marked FDG-PET metabolic response
After 4 cycles pimitespib, TTF 13 weeks
Supports resistance-model endpoint review
Case report; TKI-refractory GIST subset context
PDGFRA Mutation GIST Metabolic Response

Client Protein Degradation vs. 17-AAG in Myeloma

In preclinical models of multiple myeloma, pimitespib demonstrates more effective and sustained degradation of key oncogenic HSP90 client proteins compared to the first-generation HSP90 inhibitor 17-AAG. This superior pharmacodynamic effect translates to more potent inhibition of the RAS/RAF/MEK signaling pathway, a critical driver of tumor growth and survival in myeloma and other cancers .

Client protein degradation
Data to verify
Greater p-C-Raf/p-MEK1/2 loss vs 17-AAG
INA6, NCI-H929 cells; 0.125–1 μM, 24 h
Reported downstream target engagement
Qualitative comparison; requires independent verification
Multiple Myeloma Pharmacodynamics Client Protein Degradation

Pimitespib Research and Development Applications


Selective Cytosolic HSP90 Function Studies

Pimitespib is the optimal tool compound for dissecting the specific biological functions of cytosolic HSP90α and HSP90β, while minimizing off-target effects related to GRP94 and TRAP1 inhibition. Use pimitespib in vitro and in vivo to study HSP90-dependent client protein maturation, signaling pathways, and cellular stress responses without the confounding influence of ER or mitochondrial stress responses that are triggered by pan-HSP90 inhibitors. The well-defined selectivity profile (>2,300-fold over GRP94/TRAP1) ensures that observed phenotypes can be confidently attributed to cytosolic HSP90 inhibition . This is particularly critical for studies focused on client proteins whose stability is known to be differentially regulated by specific HSP90 paralogs, or for long-term in vivo studies where the systemic and ocular toxicities of pan-inhibitors would limit experimental duration and confound results .

Combination Therapy in GIST Models

Given its validated clinical efficacy in a TKI-refractory GIST population (HR=0.51 for PFS vs. placebo), pimitespib serves as the ideal combination partner for preclinical studies exploring next-generation GIST therapies. Its unique ability to target PDGFRA D842V-mutant GIST, which is intrinsically resistant to all approved TKIs, makes it an essential agent in any preclinical program investigating this high-unmet-need genotype [1]. Design in vivo studies combining pimitespib with novel TKIs, immunotherapies, or other targeted agents in GIST xenograft or patient-derived xenograft (PDX) models. Its favorable pharmacokinetic profile and high oral bioavailability in mice (nearly 100%) facilitate straightforward oral dosing in combination regimens . This provides a clinically-relevant benchmark for evaluating the additive or synergistic effects of new drug candidates in a disease setting where pimitespib's single-agent activity is already proven.

In Vivo Studies with Ocular Safety

For any long-term in vivo oncology or chronic disease model where sustained drug exposure is required, pimitespib is the only practical choice among the HSP90 inhibitor class. Unlike other HSP90 inhibitors, pimitespib does not induce dose-limiting ocular toxicity in preclinical models, a finding directly linked to its rapid clearance from retinal tissue (t1/2 = 3.4 hours vs. 7.1-19.1 hours for comparators) . This unique property allows researchers to conduct extended efficacy and toxicity studies without the confounding variable of drug-induced visual impairment, which can affect animal welfare and behavioral endpoints. This is a critical consideration for any study requiring dosing beyond a few weeks and is a key reason for pimitespib's successful clinical translation. Use pimitespib as the HSP90 inhibitor of choice for chronic dosing studies in models of cancer, fibrosis, or neurodegenerative disease where a clean safety profile is paramount.

HSP90 Inhibition in ATL and Hematologic Cancers

Pimitespib is the most advanced and well-characterized HSP90 inhibitor for preclinical studies in Adult T-cell Leukemia/Lymphoma (ATL). Preclinical data show that pimitespib has potent and selective anti-ATL effects, achieving IC50 values below 0.5 µM in a panel of ten ATL-related cell lines, while showing relative sparing of healthy CD4+ lymphocytes [2]. It demonstrates in vivo efficacy in ATL xenograft models and has a unique mechanism involving the degradation of the Tax viral oncoprotein and IκB-α accumulation in Tax-positive cells [2]. Given the paucity of effective treatments for ATL, pimitespib provides a critical, well-validated pharmacological tool for investigating the role of HSP90 in this disease and for establishing a proof-of-concept for novel combination strategies. Its oral bioavailability and established safety profile make it suitable for combination studies with standard-of-care or investigational agents for ATL and other hematologic malignancies like multiple myeloma .

Application
Selection Property
Validation Focus
Cytosolic HSP90 paralog studies
Paralog selectivity profile
Client-protein maturation and pathway engagement without GRP94/TRAP1 confounding
GIST model combination research
Reported PFS endpoint context
PDGFRA D842V mutation response and TKI-refractory model endpoints
Long-term in vivo oncology models
Retinal clearance and ocular safety context
Chronic dosing feasibility without ocular toxicity confounding
ATL and hematologic cancer research
Reported anti-ATL potency context
Tax oncoprotein degradation and NF-κB pathway endpoints

Technical Documentation Hub

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24 linked technical documents
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